molecular formula C35H29N7O4 B056850 (+)-Cpi-cdpi2 CAS No. 114251-19-3

(+)-Cpi-cdpi2

Numéro de catalogue B056850
Numéro CAS: 114251-19-3
Poids moléculaire: 611.6 g/mol
Clé InChI: SNYJVTXPSXNUSZ-FXTIPPFDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(+)-Cpi-cdpi2 is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of small molecules known as inhibitors of protein-protein interactions (PPIs). These molecules have shown promise in treating various diseases, including cancer, Alzheimer's, and viral infections.

Mécanisme D'action

The mechanism of action of (+)-Cpi-cdpi2 involves binding to a specific site on the MDM2 protein, preventing its interaction with p53. This leads to the stabilization and activation of p53, which in turn induces apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory and antiviral properties.

Effets Biochimiques Et Physiologiques

(+)-Cpi-cdpi2 has several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of inflammation, and antiviral activity. It has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using (+)-Cpi-cdpi2 in lab experiments include its specificity for the MDM2-p53 interaction, its low toxicity profile, and its potential therapeutic applications. However, the compound has several limitations, including its complex synthesis method, limited availability, and high cost.

Orientations Futures

Several future directions for research on (+)-Cpi-cdpi2 include:
1. Developing more efficient and cost-effective methods for synthesizing the compound.
2. Investigating its potential therapeutic applications in other diseases, including Alzheimer's and viral infections.
3. Identifying other protein-protein interactions that can be targeted by small molecules like (+)-Cpi-cdpi2.
4. Developing analogs of (+)-Cpi-cdpi2 with improved pharmacological properties.
5. Conducting preclinical and clinical studies to evaluate the safety and efficacy of the compound in humans.
Conclusion:
In conclusion, (+)-Cpi-cdpi2 is a promising compound with potential therapeutic applications in cancer, inflammation, and viral infections. Its mechanism of action involves inhibiting the interaction between MDM2 and p53, leading to the induction of apoptosis in cancer cells. Future research on this compound could lead to the development of new and effective treatments for various diseases.

Méthodes De Synthèse

The synthesis of (+)-Cpi-cdpi2 involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The process is complex and requires expertise in organic chemistry. Several research groups have developed different methods for synthesizing this compound, with varying degrees of success.

Applications De Recherche Scientifique

(+)-Cpi-cdpi2 has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to inhibit the interaction between two proteins, known as MDM2 and p53, which play a crucial role in regulating cell growth and division. By inhibiting this interaction, (+)-Cpi-cdpi2 can induce apoptosis (programmed cell death) in cancer cells that overexpress MDM2.

Propriétés

Numéro CAS

114251-19-3

Nom du produit

(+)-Cpi-cdpi2

Formule moléculaire

C35H29N7O4

Poids moléculaire

611.6 g/mol

Nom IUPAC

2-[2-[(1R,12S)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide

InChI

InChI=1S/C35H29N7O4/c1-16-14-37-31-28(43)12-29-35(30(16)31)13-17(35)15-42(29)33(45)25-11-20-18-6-8-40(26(18)4-2-22(20)39-25)32(44)24-10-21-19-7-9-41(34(36)46)27(19)5-3-23(21)38-24/h2-5,10-12,14,17,37-39H,6-9,13,15H2,1H3,(H2,36,46)/t17-,35+/m1/s1

Clé InChI

SNYJVTXPSXNUSZ-FXTIPPFDSA-N

SMILES isomérique

CC1=CNC2=C1[C@@]34C[C@@H]3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC7=C6CCN7C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N

SMILES

CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC7=C6CCN7C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N

SMILES canonique

CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC7=C6CCN7C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N

Synonymes

CPI-CDPI(2)
CPI-CDPI2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.